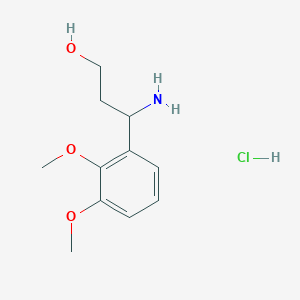
(R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide is a chiral sulfinamide compound widely used in organic synthesis. Its unique structure, featuring a sulfinamide group attached to a phenyl ring and a chiral center, makes it a valuable reagent in asymmetric synthesis and chiral resolution processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide typically involves the reaction of ®-2-amino-2-methyl-1-propanol with phenylsulfinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction proceeds as follows:
(R)-2-amino-2-methyl-1-propanol+phenylsulfinyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of ®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinamide can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfinamide derivatives.
Applications De Recherche Scientifique
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide has numerous applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the synthesis of chiral drugs and biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The sulfinamide group can coordinate with metal catalysts, facilitating enantioselective transformations. The chiral center in the compound helps in the formation of chiral products by controlling the spatial arrangement of reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide: The enantiomer of the compound, used similarly in asymmetric synthesis.
N-Phenylsulfinylamine: Lacks the chiral center, used in non-chiral synthesis.
N-Methyl-N-phenylsulfinamide: Similar structure but with different substituents, used in various organic reactions.
Uniqueness
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide is unique due to its chiral center, making it highly valuable in asymmetric synthesis. Its ability to induce chirality in target molecules sets it apart from other sulfinamide compounds.
Propriétés
Formule moléculaire |
C11H17NOS |
|---|---|
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
N,2-dimethyl-N-phenylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)14(13)12(4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clé InChI |
IJDUIPHIFHJZKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)

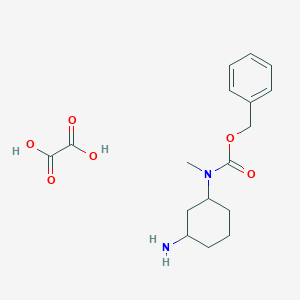


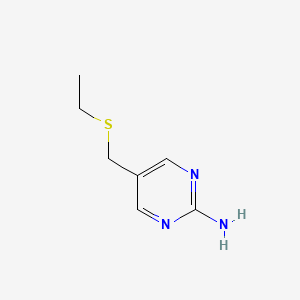
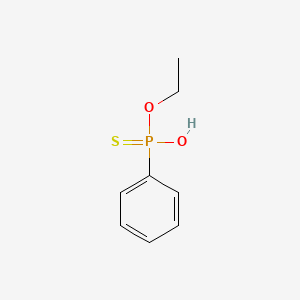
![9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12103544.png)
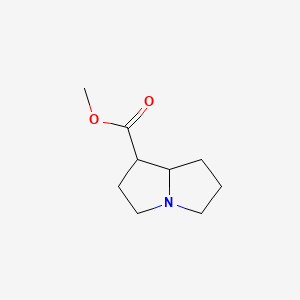
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12103550.png)
![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)
